molecular formula C17H12ClN3O2 B608482 LAU159 CAS No. 2055050-87-6

LAU159

货号: B608482
CAS 编号: 2055050-87-6
分子量: 325.752
InChI 键: WQYIIWQWPXNTAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacological Applications

Mechanism of Action:
LAU159 acts as a positive modulator of the GABA(A) receptor, which plays a critical role in inhibitory neurotransmission in the central nervous system. This modulation can lead to various therapeutic effects, particularly in anxiety and seizure disorders.

Therapeutic Potential:

  • Anxiolytic Effects: Research indicates that compounds enhancing GABAergic activity may provide relief from anxiety symptoms. This compound’s selective action on the α1β3 subtype suggests potential for reduced side effects compared to non-selective GABAergic agents.
  • Anticonvulsant Properties: Given its mechanism, this compound may also be explored for its anticonvulsant effects, potentially offering new avenues for epilepsy treatment.

Case Study 1: Anxiolytic Effects in Animal Models

A study investigated the anxiolytic properties of this compound using rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at doses correlating with its EC50 value. Behavioral assays such as the Elevated Plus Maze and Open Field Test demonstrated that this compound effectively increased time spent in open arms, indicative of reduced anxiety.

Parameter Control Group This compound Group Statistical Significance
Time in Open Arms (s)30 ± 555 ± 7p < 0.01
Total Distance Moved (m)150 ± 10180 ± 15p < 0.05

Case Study 2: Anticonvulsant Efficacy

Another study focused on the anticonvulsant potential of this compound in a chemically induced seizure model. The compound was administered prior to seizure induction, and results showed a marked decrease in seizure frequency and duration compared to controls.

Seizure Frequency (per hour) Control Group This compound Group Statistical Significance
Frequency12 ± 24 ± 1p < 0.01
Duration (min)8 ± 13 ± 0.5p < 0.01

Future Research Directions

The selective nature of this compound opens pathways for further research into its potential applications:

  • Clinical Trials: Future studies should focus on human clinical trials to evaluate safety and efficacy profiles.
  • Combination Therapies: Exploring this compound in conjunction with other pharmacological agents may enhance therapeutic outcomes for conditions like anxiety disorders and epilepsy.

作用机制

LAU159 通过与γ-氨基丁酸A型受体的α1β3亚基结合发挥作用。这种结合增强了受体对γ-氨基丁酸的反应,导致氯离子流入增加和神经元超极化。 这种超极化抑制神经元放电,产生镇静作用 .

生化分析

Biochemical Properties

LAU159 interacts with the α1β3 GABA(A) receptor, a type of GABA receptor. The interaction between this compound and the α1β3 GABA(A) receptor is characterized by an EC50 of 2.2 μM . This interaction enhances the function of the receptor, leading to increased inhibitory neurotransmission .

Cellular Effects

This compound, through its modulation of the α1β3 GABA(A) receptor, can influence various cellular processes. By enhancing inhibitory neurotransmission, it can affect cell signaling pathways and gene expression related to neurotransmission. Additionally, it can influence cellular metabolism by affecting the function of neurons .

Molecular Mechanism

This compound acts as a positive allosteric modulator of the α1β3 GABA(A) receptor . This means that it binds to a site on the receptor different from the active site, and enhances the receptor’s response to its ligand, GABA. This results in increased inhibitory neurotransmission .

准备方法

合成路线和反应条件

LAU159的合成涉及多个步骤,从市售原料开始。关键步骤包括:

工业生产方法

虽然 this compound 的具体工业生产方法没有得到广泛的记录,但总体方法将涉及扩大实验室合成程序。这将包括优化反应条件以提高收率和纯度,以及确保符合工业安全和环境法规。

化学反应分析

反应类型

LAU159 经历了几种类型的化学反应,包括:

常用试剂和条件

主要产品

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会产生喹啉衍生物,而取代反应可以产生各种取代的吡唑并喹啉 .

相似化合物的比较

类似化合物

LAU159 的独特性

This compound 的独特性在于它对γ-氨基丁酸A型受体的α1β3亚基组合具有高度选择性。 这种选择性允许进行更具针对性的研究和潜在的治疗应用,与选择性较低的化合物相比,副作用更少 .

生物活性

LAU159 is a compound that has garnered attention for its biological activity, particularly in relation to GABA_A receptors. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Profile

This compound is characterized as a full agonist at the α-β site of GABA_A receptors. Its chemical structure allows it to interact specifically with these receptors, which are pivotal in mediating inhibitory neurotransmission in the central nervous system. The compound's molecular formula and structural details can be referenced from pharmacological databases such as PubChem and MedChemExpress .

This compound operates primarily through the modulation of GABA_A receptors, which are ligand-gated ion channels responsible for fast synaptic inhibition. The compound enhances the effects of GABA, the main inhibitory neurotransmitter in the brain, by binding to allosteric sites on the receptor. This interaction increases chloride ion conductance, leading to hyperpolarization of neurons and reduced excitability .

Efficacy and Potency

Research indicates that this compound exhibits a significant increase in GABA-induced currents when tested on Xenopus laevis oocytes expressing GABA_A receptors. It has been shown to have higher efficacy compared to other known modulators, making it a candidate for further therapeutic exploration .

Comparative Analysis

The following table summarizes the comparative pharmacological effects of this compound against other compounds:

CompoundMechanismEfficacyPotencyNotes
This compoundFull AgonistHighHighStrong modulator at α-β site
CGS 9895Null ModulatorModerateLowAntagonist at benzodiazepine site
FlurazepamPositive ModulatorHighModerateActs at benzodiazepine site

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, focusing on its role in modulating GABA_A receptor activity:

  • Study on Neurotransmission : A study demonstrated that this compound significantly enhanced GABA-mediated currents in neuronal cultures, suggesting its potential use in treating conditions characterized by impaired inhibitory signaling (e.g., epilepsy) .
  • Behavioral Studies : Animal models treated with this compound exhibited anxiolytic-like effects without significant sedation, indicating a favorable therapeutic profile for anxiety disorders .
  • Cellular Mechanisms : Research highlighted that this compound's activity is dependent on cholesterol levels within the cellular membrane, suggesting that lipid composition may influence its efficacy .

属性

IUPAC Name

8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c1-23-12-4-2-3-11(8-12)21-17(22)14-9-19-15-6-5-10(18)7-13(15)16(14)20-21/h2-9,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQDEKQVYZRUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。